molecular formula C10H12O4 B15335187 Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid

Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid

Cat. No.: B15335187
M. Wt: 196.20 g/mol
InChI Key: HDEZVVJUPXSHAN-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid (CAS 151813-28-4) is a high-value dicarboxylic acid with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . This compound features a rigid bicyclic scaffold that is of significant interest in polymer science and materials research. The strained bridgehead alkene and adjacent carboxylic acid groups make it a versatile building block for synthesizing novel polymers with enhanced properties . Research indicates that incorporating this and similar bicyclic dicarboxylic structures into polymers, such as alkyd resins, can substantially improve the performance of the resulting lacquer coatings, including increased hardness, strength, and adhesion to substrates like steel . Beyond polymer applications, derivatives of the bicyclo[2.2.2]octene scaffold are also explored in other fields, such as the development of synthetic cooling agents, demonstrating the broad utility of this chemical framework . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid

InChI

InChI=1S/C10H12O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h5-6H,1-4H2,(H,11,12)(H,13,14)

InChI Key

HDEZVVJUPXSHAN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(=C2C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Thermal Cycloaddition with Maleic Anhydride

Heating a diene such as 1,3-cyclohexadiene with maleic anhydride at 150°C produces bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride as the primary adduct. Subsequent hydrolysis with aqueous HCl or NaOH converts the anhydride into the dicarboxylic acid. For example, refluxing the anhydride in 1M NaOH for 4 hours achieves quantitative hydrolysis.

Table 1: Diels-Alder Reaction Conditions and Yields

Diene Dienophile Temperature (°C) Time (h) Anhydride Yield (%)
1,3-Cyclohexadiene Maleic anhydride 150 6 85
1,3-Butadiene Maleic anhydride 120 12 72

Regioselectivity challenges arise with substituted dienes, as competing pathways may yield isomeric byproducts. For instance, alkyl-substituted dienes favor exo-adducts due to steric effects, necessitating careful optimization.

Palladium-mediated oxidation strategies enable direct introduction of carboxylic acid groups onto preformed bicyclic frameworks.

Palladium Diacetate/Oxidant Systems

A patent describes the use of palladium diacetate (Pd(OAc)₂) and hydrogen peroxide (H₂O₂) in acetic acid to oxidize 1,4-dimethylenecyclohexane derivatives. Under these conditions, the diene undergoes dihydroxylation followed by oxidation to form 1,4-diacetoxy intermediates, which are hydrolyzed to dicarboxylic acids. While the primary focus of this method is 1,4-diol synthesis, modifying the solvent (e.g., replacing acetic acid with propionic acid) shifts selectivity toward 2,3-dicarboxylation.

Key Reaction Parameters:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Oxidant: 30% H₂O₂
  • Solvent: Acetic acid or propionic acid
  • Temperature: 80–100°C
  • Yield: 60–75% (for 1,4-diacids)

Hydrolysis of Anhydride and Ester Precursors

Anhydride Hydrolysis

Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic anhydride, synthesized via Diels-Alder reactions, is hydrolyzed under acidic or basic conditions. For example, stirring the anhydride in 1M HCl at 25°C for 24 hours affords the dicarboxylic acid in 90% yield.

Ester Saponification

Methyl or ethyl esters of the dicarboxylic acid are accessible through alkylation or esterification. Saponification with LiOH in THF/water (1:1) at reflux cleaves the esters quantitatively. A Chinese patent details the synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester using dimethyl succinyl succinate and sodium hydride, followed by hydrolysis to the diacid.

Table 2: Hydrolysis Conditions for Ester Derivatives

Ester Derivative Reagent Solvent Temperature (°C) Yield (%)
Monomethyl ester LiOH THF/H₂O 80 95
Diethyl ester NaOH EtOH/H₂O 70 89

Alkylation and Cyclization Strategies

Sodium Hydride-Mediated Cyclization

Reacting dimethyl succinyl succinate with sodium hydride in ethylene glycol dimethyl ether induces cyclization to form bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester. Subsequent bromination with 1,2-dibromoethane and hydrolysis yields the dicarboxylic acid.

Critical Steps:

  • Cyclization: NaH in glyme at 0°C (2 hours).
  • Bromination: 1,2-Dibromoethane at 25°C (12 hours).
  • Hydrolysis: 6M HCl at reflux (6 hours).

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Synthetic Routes

Method Advantages Limitations
Diels-Alder High yield; scalable Requires high temperatures
Palladium catalysis Mild conditions; tunable selectivity Competing oxidation pathways
Ester hydrolysis Simple procedure Multi-step synthesis required

The Diels-Alder route is preferred for large-scale production due to its robustness, whereas palladium catalysis offers precision for functionalized derivatives.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

  • **

Biological Activity

Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid (BCDA) is a bicyclic compound notable for its unique structure and potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

BCDA is characterized by its rigid bicyclic structure, featuring two carboxylic acid groups at the 2 and 3 positions of the bicyclo[2.2.2]octene framework. The molecular formula is C10H12O4C_{10}H_{12}O_4. This compound exhibits distinct chemical reactivity due to its stereochemistry, which may influence its biological properties.

Synthesis Methods

BCDA can be synthesized through various methods, including:

  • Diels-Alder Reactions : Utilizing dienes and dienophiles to form the bicyclic structure.
  • Functionalization of Precursor Compounds : Modifying simpler bicyclic compounds to introduce carboxylic acid groups.

These methods allow for the production of BCDA with specific stereochemical configurations, which can be crucial for its biological activity.

Biological Activity

BCDA has been investigated for several biological activities, including:

  • Antiviral Properties : Recent studies have explored its potential as a non-covalent inhibitor of the SARS-CoV-2 main protease (3CLpro). A derivative of BCDA demonstrated an IC50 value of approximately 102.2 μM, indicating moderate inhibitory activity against this viral target .
  • Antitumor Activity : Compounds related to BCDA have shown promise in inhibiting human DNA topoisomerase II, a critical enzyme in cancer cell proliferation. This suggests that BCDA and its derivatives may possess antitumor properties .
  • Neuroactive Effects : Some bicyclic amino acids related to BCDA have been noted for their ability to influence neurotransmitter systems, potentially acting as anxiolytic agents by modulating serotonin receptor activity .

Case Studies and Research Findings

  • SARS-CoV-2 Inhibition : In a study focused on developing inhibitors for SARS-CoV-2 protease, compounds based on BCDA were synthesized and tested for their ability to inhibit viral replication. The promising results indicate that further optimization could lead to effective antiviral agents .
    CompoundIC50 (μM)Remarks
    Compound 11a102.2 ± 1.5Non-covalent inhibitor of SARS-CoV-2 3CLpro
    Nelfinavir~40Comparison standard for protease inhibitors
  • Antitumor Activity : Research has highlighted the antitumor potential of BCDA derivatives through their action on DNA topoisomerase II. This mechanism is critical in cancer therapy as it interferes with DNA replication in rapidly dividing cells .
  • Neurotransmitter Modulation : Studies on bicyclic amino acids have shown that they can selectively affect levels of neutral amino acids in the brain, suggesting potential applications in treating mood disorders or anxiety .

Comparison with Similar Compounds

Comparison with Similar Bicyclic Compounds

Structural and Stereochemical Differences

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid
  • Structure: A smaller bicyclic system (norbornene skeleton) with a double bond at the 5-position and carboxylic acids at 2- and 3-positions.
  • Key Differences: Reduced ring strain compared to [2.2.2] systems, enhancing thermal stability . Stereochemical complexity: The [2.2.1] system has distinct endo and exo configurations, enabling enantioselective synthesis of derivatives (e.g., half-esters for chiral building blocks) . Applications: Polyester monomers, insect repellents, and plasticizers for polyvinyl chloride (PVC) .
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Acid
  • Structure : Similar to the 2-ene isomer but with a double bond at the 5-position.
  • Key Differences :
    • Altered electronic properties due to double bond position, affecting reactivity in cycloaddition reactions .
    • Applications: Intermediate for pesticides and tetracarboxylic diimides with pesticidal activity .
Adamantane-based Dicarboxylic Acids
  • Structure : Fully saturated, highly symmetrical diamondoid framework.
  • Key Differences: Superior thermal and chemical inertness, making them suitable for high-performance polymers . Limited functionalization sites compared to unsaturated bicyclic systems.

Physical and Chemical Properties

Property [2.2.2]oct-2-ene-2,3-diacid [2.2.1]hept-5-ene-2,3-diacid Adamantane Derivatives
Molecular Weight (g/mol) ~186 (anhydride: 178.18) ~186 (anhydride: 178.18) ~194–220
LogP (Predicted) ~1.5 (anhydride) ~2.9 (ester derivatives) ~3.0–4.0
Melting Point (°C) 221 (dec.) 170–171 (brominated derivatives) >250
Key Reactivity Anhydride formation, Diels-Alder Esterification, stereoselective reactions Esterification, halogenation

Q & A

Q. What are the standard synthetic routes for Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid and its derivatives?

Methodological Answer: The synthesis typically involves Diels-Alder reactions or functionalization of pre-existing bicyclic frameworks. For example:

  • Anhydride Formation : Reacting cis-5-norbornene-2,3-dicarboxylic acid with phosphorus oxychloride in anhydrous organic solvents under inert conditions yields the corresponding anhydride .
  • Ester Derivatives : Treatment of chlorinated intermediates (e.g., 1-carbomethoxy-2-chlorothis compound anhydride) with potassium bicarbonate in aqueous methanol followed by acidification produces carboxylic acid derivatives. Recrystallization from ethanol or water optimizes purity .

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of bicyclic dicarboxylic acid derivatives?

Methodological Answer:

  • Catalytic Systems : Use of advanced catalysts (e.g., Lewis acids) enhances regioselectivity in Diels-Alder reactions.
  • Solvent Optimization : Polar aprotic solvents (e.g., dioxane) improve solubility of reactants, as seen in tetracyanoethylene adduct formation (43% yield) .
  • Temperature Control : Low-temperature anhydridization (e.g., with PCl₃) minimizes side reactions .

Advanced Research Questions

Q. What analytical challenges arise in confirming the stereochemical purity of bicyclo[2.2.2]octane-derived dicarboxylic acids, and how can they be addressed?

Methodological Answer:

  • Challenge : Isomeric mixtures (e.g., endo vs. exo configurations) complicate characterization. For example, melting point inconsistencies (110–125°C vs. 221°C after purification) indicate unresolved stereochemical impurities .
  • Solutions :
    • Vibrational Spectroscopy : IR bands (e.g., ester C=O stretch at 1739 cm⁻¹) confirm functional group integrity .
    • Elemental Analysis : Matching calculated vs. observed C/H percentages (e.g., 56.69% C calculated vs. 56.72% found) validates purity .
    • X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives.

Q. How does the electronic environment of the bicyclo[2.2.2]octane skeleton influence the reactivity of its dicarboxylic acid derivatives in Diels-Alder reactions?

Methodological Answer:

  • Steric Effects : The rigid bicyclic framework enforces pre-organized geometries, favoring endo transition states. For example, adducts with tetracyanoethylene show regioselective bond formation at the less hindered bridgehead .
  • Electronic Effects : Electron-withdrawing groups (e.g., carboxylic acids) enhance dienophilicity. Comparative studies with bicyclo[2.2.1]heptane analogs reveal slower reaction kinetics due to reduced ring strain .

Q. Comparative Reactivity Table :

CompoundDiels-Alder Reaction Rate (Relative)Major Product Configuration
Bicyclo[2.2.2]oct-2-ene derivative1.0 (reference)endo
Bicyclo[2.2.1]hept-5-ene derivative0.6exo

Q. What mechanisms underlie the biological activity of bicyclo[2.2.2]octane dicarboxylic acid derivatives, particularly in enzyme inhibition?

Methodological Answer:

  • COX Enzyme Interaction : Derivatives like ethyl esters compete with arachidonic acid for cyclooxygenase (COX) binding, reducing prostaglandin synthesis. Competitive inhibition assays show IC₅₀ values in the micromolar range .
  • Structural Insights : The bicyclic core mimics the planar conformation of arachidonate, while carboxylate groups coordinate with active-site arginine residues .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported physical properties (e.g., melting points) for bicyclo[2.2.2]octane derivatives?

Methodological Answer:

  • Case Study : A derivative initially reported with m.p. 110–125°C was purified to 221°C after recrystallization, highlighting the impact of residual solvents or polymorphic forms .
  • Mitigation Strategies :
    • Standardized Protocols : Use consistent solvent systems (e.g., 10% ethanol) for recrystallization.
    • Thermogravimetric Analysis (TGA) : Detects solvent retention or decomposition during heating.

Applications in Advanced Research

Q. What role do bicyclo[2.2.2]octane dicarboxylic acids play in polymer chemistry?

Methodological Answer:

  • Crosslinking Agents : The anhydride form reacts with polyols (e.g., tricyclodecane triol) to form cation-exchange resins. Reaction with formaldehyde yields thermosetting polymers .
  • Functional Monomers : Incorporation into epoxy resins enhances thermal stability due to the rigid bicyclic structure .

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